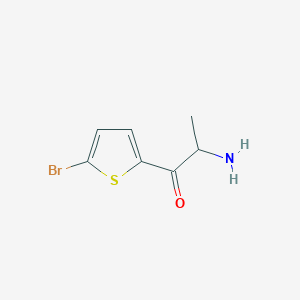
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is an organic compound that belongs to the class of cyclopropanols It is characterized by a cyclopropane ring substituted with a 4-bromo-2-chlorophenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 4-bromo-2-chlorostyrene, using a reagent like diazomethane or a similar carbene source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropanone.
Reduction: Formation of 1-(4-bromo-2-chlorophenyl)cyclopropane.
Substitution: Formation of compounds like 1-(4-methoxy-2-chlorophenyl)cyclopropan-1-ol or 1-(4-cyano-2-chlorophenyl)cyclopropan-1-ol.
科学研究应用
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-ol
- 1-(4-Bromo-2-chlorophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-2-chlorophenyl)cyclopropan-1-ol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H8BrClO |
|---|---|
分子量 |
247.51 g/mol |
IUPAC 名称 |
1-(4-bromo-2-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI 键 |
HFLITPKUAKJOSP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)



![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)





![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)


![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
